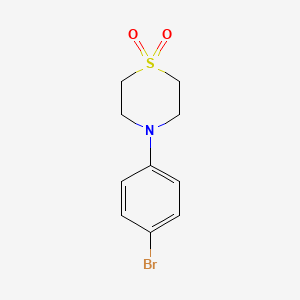

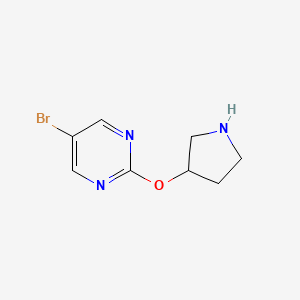

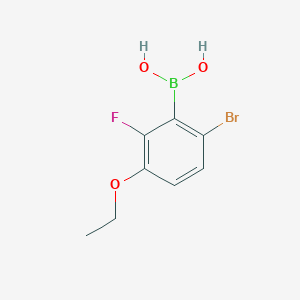

![molecular formula C12H18ClN B1522027 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1212326-69-6](/img/structure/B1522027.png)

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride

説明

“1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212326-69-6 . It has a molecular weight of 211.73 . The IUPAC name for this compound is 1-[2-(3-methylphenyl)cyclopropyl]ethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Lewis Acid-Catalyzed Ring-Opening Reactions

A study detailed the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction, conducted at room temperature, maintains the enantiomeric purity from the cyclopropane to the acyclic product. The methodology was successfully applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, showcasing the compound's utility in accessing complex amine derivatives (Lifchits & Charette, 2008).

Synthesis of Branched Tryptamines

Another research highlighted the synthesis of branched tryptamines via the domino Cloke-Stevens/Grandberg rearrangement, utilizing cyclopropylketone arylhydrazones. This method was effective in synthesizing enantiomerically pure tryptamine derivatives, demonstrating the compound's role in generating structurally complex tryptamine frameworks (Salikov et al., 2017).

Palladium-Catalyzed Hydrocarbonation and Hydroamination

Research on palladium-catalyzed hydrocarbonation and hydroamination of cyclopropenes with pronucleophiles presented a pathway to allylated nucleophiles. This methodology highlights the compound's versatility in carbon-carbon and carbon-nitrogen bond-forming reactions, expanding the toolbox for organic synthesis (Nakamura et al., 2003).

Mechanistic Insights into Cyclopropanation

A study on the mechanism of aminium salt-catalyzed cyclopropanation offered insights into the substrate ionization step, which is crucial for understanding the reactivity and applications of cyclopropylamine derivatives in cyclopropanation reactions. These findings contribute to the fundamental understanding of reaction mechanisms involving such compounds (Yueh & Bauld, 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The primary targets of 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

特性

IUPAC Name |

1-[2-(3-methylphenyl)cyclopropyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDIKWCNRHGFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC2C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

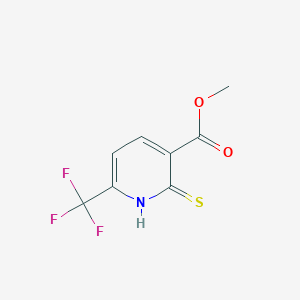

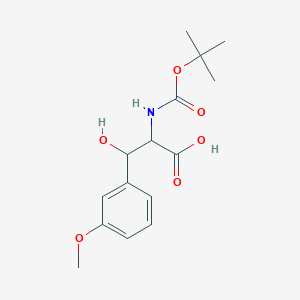

![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)

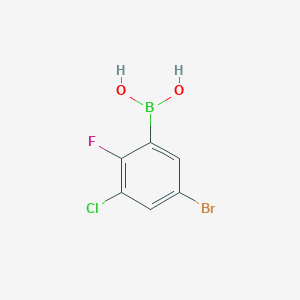

![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)